2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide
Description
2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a carboxamide group and at the 2-position with a 5-(ethoxymethyl)furan-2-yl moiety. This compound’s dual heterocyclic architecture (furan and thiazole) aligns with pharmacologically active scaffolds, suggesting applications in medicinal chemistry or agrochemical development .
Properties
CAS No. |
60084-15-3 |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O3S/c1-2-15-5-7-3-4-9(16-7)11-13-8(6-17-11)10(12)14/h3-4,6H,2,5H2,1H3,(H2,12,14) |
InChI Key |
VAZWHDQTAHFSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(O1)C2=NC(=CS2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Etherification of Furan Derivatives
Ethoxymethylation of 5-hydroxymethylfuran-2-carbaldehyde using ethyl iodide in the presence of a base (e.g., K₂CO₃) yields 5-(ethoxymethyl)furan-2-carbaldehyde. This step typically achieves >80% yield under reflux conditions in acetone.
Thiazole Ring Formation via Hantzsch Cyclization
The thiazole core is constructed using the Hantzsch thiazole synthesis, adapted for furan integration:
Reaction of α-Halo Ketones with Thiourea
Ethyl 2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate is synthesized by reacting 5-(ethoxymethyl)furan-2-yl carbonyl chloride with ethyl α-bromoacetoacetate and thiourea. Key parameters include:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 75–82 | |
| Temperature | Reflux (78°C) | – | |
| Catalyst | None | – |
This method produces the thiazole ester precursor, which is subsequently converted to the carboxamide.
Carboxamide Functionalization
The ester-to-amide conversion is critical for bioactivity modulation:
Aminolysis of Ethyl Thiazole-4-carboxylate
Treatment of ethyl 2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate with concentrated ammonium hydroxide under microwave irradiation (100°C, 30 min) affords the carboxamide derivative. Alternatives include:
- Hydrazinolysis : Using hydrazine hydrate to form intermediate carbohydrazides, followed by dehydration.
- Enzymatic hydrolysis : Lipase-mediated transesterification for enantioselective amidation.
Comparative yields under varying conditions:
| Method | Reaction Time | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| Microwave-assisted | 30 min | 89 | 98 | |
| Conventional heating | 6 h | 72 | 95 |
Alternative Synthetic Pathways
One-Pot Tandem Cyclization
A streamlined approach combines furan functionalization and thiazole formation in a single vessel:
- Step 1 : In situ generation of 5-(ethoxymethyl)furan-2-carbonyl chloride using SOCl₂.
- Step 2 : Condensation with ethyl bromopyruvate and thiourea at 60°C.
- Step 3 : Direct aminolysis without intermediate isolation.
This method reduces purification steps but requires precise stoichiometric control to prevent side reactions.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, while nucleophilic substitution can take place at the thiazole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Furan-Thiazole Systems
Table 1: Key Structural Analogues
Key Observations :
- The ethoxymethyl group in the target compound differentiates it from simpler furan derivatives like 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde, which lacks the thiazole-carboxamide moiety and is primarily a biofuel intermediate .
Table 2: Functional Comparisons
Key Observations :
Physicochemical and Crystallographic Properties
- Planarity : The target compound’s thiazole and furan rings are likely planar, similar to Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, which has a dihedral angle of 5.15° between thiazole and phenyl rings . Planarity may influence π-π stacking in biological targets.
- Solubility : The carboxamide group enhances water solubility compared to carboxylate esters (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate), which are more lipophilic .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and furan rings. Key signals: thiazole C4-carboxamide (~165 ppm in ¹³C NMR), ethoxymethyl protons (δ 3.4–3.7 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection (<1.0 Å) to resolve disorder in the ethoxymethyl group .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
What initial biological screening assays are appropriate for evaluating its bioactivity?
Basic Research Question
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL considered promising .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values to cisplatin controls .
- Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., FAD-dependent enzymes) using fluorometric assays .
How do structural modifications (e.g., ethoxymethyl vs. methyl groups) influence bioactivity and toxicity?
Advanced Research Question
- Bioactivity : Ethoxymethyl groups enhance lipophilicity, improving membrane permeability. Compare IC₅₀ values of analogs in cytotoxicity assays (e.g., methyl substitution reduces activity by 30–50% in similar thiazole derivatives) .
- Toxicity : Acute toxicity (LD₅₀) studies in rodents show alkyl chain length inversely correlates with safety. Ethoxymethyl (C2 chain) derivatives exhibit lower hepatotoxicity than longer chains (e.g., heptyl) .
How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
Advanced Research Question
- Assay variability : Standardize protocols (e.g., inoculum size, incubation time). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
- Solubility effects : Use DMSO concentrations ≤1% to avoid false negatives. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic interference : Test stability in liver microsomes; rapid degradation may explain inconsistent in vivo results .
What computational methods predict binding modes and structure-activity relationships (SAR)?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DHFR). Key residues: thiazole carboxamide forms hydrogen bonds with Arg98 .
- QSAR models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gap) with antimicrobial potency .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs .
How can metabolic stability and pharmacokinetic properties be assessed preclinically?
Advanced Research Question
- Microsomal stability : Incubate with rat liver microsomes (RLM) and measure half-life (t₁/₂) via LC-MS. Ethoxymethyl groups may reduce clearance by steric hindrance .
- Plasma protein binding : Use ultrafiltration; >90% binding suggests limited free drug availability .
- BBB permeability : Predict via PAMPA-BBB assay; logP values ~2.5 indicate moderate brain penetration .
What strategies mitigate toxicity while retaining efficacy in derivative design?
Advanced Research Question
- Prodrug approaches : Mask the carboxamide as an ester to reduce renal toxicity. Hydrolyze in vivo via esterases .
- Isosteric replacement : Substitute the furan oxygen with sulfur (thiophene analogs) to lower oxidative stress .
- Dosage optimization : Use Hill equation models to balance efficacy (EC₅₀) and toxicity (LD₅₀) in preclinical species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
